molecular formula C28H20Na4O16S4 B13827313 Para-sulfonatocalix[4]arene

Para-sulfonatocalix[4]arene

Cat. No.: B13827313
M. Wt: 832.7 g/mol
InChI Key: WCSKZSCSZGMBAN-UHFFFAOYSA-J
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Description

Para-sulfonatocalix4arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique ability to form host-guest complexes, making them valuable in various fields of chemistry and biology. Para-sulfonatocalix4arene, in particular, is functionalized with sulfonate groups, enhancing its solubility in water and its ability to interact with a wide range of guest molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Para-sulfonatocalix4arene is typically synthesized through a multi-step process. The initial step involves the formation of the calixarene backbone by condensing p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then sulfonated using concentrated sulfuric acid to introduce sulfonate groups at the para positions of the phenolic units .

Industrial Production Methods

While the laboratory synthesis of para-sulfonatocalix4arene is well-documented, industrial production methods are less commonly reported. the scalability of the synthesis process involves optimizing reaction conditions to ensure high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Para-sulfonatocalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of para-sulfonatocalix4arene primarily involves its ability to form host-guest complexes. The sulfonate groups enhance its solubility in water and facilitate electrostatic interactions with positively charged guest molecules. The hydrophobic cavity of the calixarene provides a suitable environment for the encapsulation of hydrophobic guest molecules, leading to the formation of stable inclusion complexes .

Comparison with Similar Compounds

Para-sulfonatocalix4arene is unique among calixarenes due to its sulfonate functionalization, which enhances its solubility and interaction capabilities. Similar compounds include:

  • Para-sulfonatocalix 6arene : Larger macrocycle with similar properties but a larger cavity .
  • Para-sulfonatocalix 8arene : Even larger macrocycle with increased capacity for guest molecules .
  • Calix 4arene : Lacks sulfonate groups, resulting in lower solubility and different interaction properties .

Para-sulfonatocalix4arene stands out due to its balance of cavity size and functionalization, making it highly versatile for various applications.

Biological Activity

Para-sulfonatocalix arene (p-SC4) is a water-soluble derivative of calix arene, known for its unique structural properties and versatile biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential as a drug delivery system.

Structure and Properties

Para-sulfonatocalix arene consists of a cyclic arrangement of phenolic units linked by methylene bridges, with sulfonate groups enhancing its solubility in aqueous environments. This modification allows for better interaction with biological systems, making it a candidate for various biomedical applications.

Antimicrobial Activity

Recent studies have demonstrated that p-SC4 exhibits significant antibacterial properties. For instance:

  • Antibacterial Efficacy : p-SC4 has been shown to stabilize povidone-iodine solutions, enhancing their bactericidal activity against pathogens such as Streptococcus pneumoniae and other resistant strains. The mechanism involves the formation of micelles that improve the retention and efficacy of iodine in solution .
  • Case Study : A study conducted by Ali et al. (2020) highlighted the effectiveness of p-SC4 micelles in combating antibiotic-resistant bacteria, indicating that the compound can enhance the activity of clarithromycin against resistant Streptococcus pneumoniae strains .

Cytotoxicity Studies

The safety profile of p-SC4 is crucial for its application in medicine. Research indicates low toxicity levels:

  • Hemolytic Properties : In vitro tests showed that p-SC4 exhibited a maximum hemolysis rate of 30% at high concentrations (200 mM), which is relatively low compared to other compounds .
  • Neutrophil Viability : Studies on neutrophils revealed that p-SC4 did not adversely affect cell viability or activate harmful oxidative responses, suggesting a favorable safety profile for immune system interactions .
  • In Vivo Studies : A biodistribution study using radiolabeled p-SC4 in mice indicated no acute toxicity at doses equivalent to 2–5 g in humans, with rapid elimination through urine and no accumulation in vital organs like the liver or brain .

Drug Delivery Applications

p-SC4 has emerged as a promising carrier for drug delivery systems:

  • Nanocomplex Formation : Research has shown that p-SC4 can form nanocomplexes with drugs like sorafenib, improving their stability and bioavailability. These complexes demonstrated sustained release profiles and enhanced targeting capabilities towards liver cancer cells .
  • Targeted Delivery : The ability to modify p-SC4 with targeting ligands enhances its specificity for cancer cells, potentially leading to improved therapeutic outcomes while minimizing side effects associated with traditional chemotherapy .

Summary of Findings

Aspect Findings
Antimicrobial Activity Effective against resistant bacteria; enhances povidone-iodine solutions .
Cytotoxicity Low hemolytic activity (30% at 200 mM); no adverse effects on neutrophil viability .
Drug Delivery Potential Forms stable nanocomplexes with drugs; improves targeting and bioavailability .

Properties

Molecular Formula

C28H20Na4O16S4

Molecular Weight

832.7 g/mol

IUPAC Name

tetrasodium;25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate

InChI

InChI=1S/C28H24O16S4.4Na/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35;;;;/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4

InChI Key

WCSKZSCSZGMBAN-UHFFFAOYSA-J

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)[O-])CC5=C(C1=CC(=C5)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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